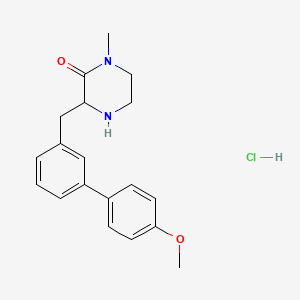
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride
Descripción general
Descripción
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride is a useful research compound. Its molecular formula is C19H23ClN2O2 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride, also referred to by its chemical formula C19H23ClN2O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H23ClN2O2
- Molecular Weight : 346.86 g/mol
- CAS Number : 71298958
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes:
- 5-HT7 Receptor Antagonism : Research indicates that compounds similar to this compound act as antagonists at the 5-HT7 receptor, which is implicated in mood regulation and pain perception. This receptor is a promising target for treating depression and neuropathic pain .
- Cholinesterase Inhibition : The compound may also exhibit cholinesterase inhibitory activity, which is beneficial in the context of Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can enhance cholinergic transmission, potentially improving cognitive function .
- Anticancer Activity : Preliminary studies suggest that piperazine derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated cytotoxic effects against various tumor cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Biological Activity Summary Table
Case Studies
- Depression Treatment : A study investigated the efficacy of a series of piperazine derivatives as 5-HT7 receptor antagonists. The results showed significant antidepressant-like effects in animal models, suggesting that similar compounds could be developed for clinical use .
- Alzheimer's Disease : In vitro studies demonstrated that piperazine-based compounds could inhibit AChE effectively, leading to improved cognitive performance in Alzheimer’s disease models. The structure-activity relationship (SAR) analyses indicated that modifications at the piperazine ring could enhance selectivity and potency against cholinesterases .
- Cancer Research : Research involving the cytotoxic effects of piperazine derivatives on FaDu hypopharyngeal tumor cells revealed that certain structural modifications led to increased apoptosis rates compared to standard chemotherapeutics like bleomycin .
Propiedades
IUPAC Name |
3-[[3-(4-methoxyphenyl)phenyl]methyl]-1-methylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-21-11-10-20-18(19(21)22)13-14-4-3-5-16(12-14)15-6-8-17(23-2)9-7-15;/h3-9,12,18,20H,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBNBJQQWKNHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















